5-Bromo-2-methylpyridin-3-ol
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research
Pyridine (C₅H₅N), an aromatic heterocyclic compound, serves as a fundamental building block in a vast array of chemical syntheses. nih.gov Its derivatives are integral to numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.gov The pyridine scaffold is of particular interest in medicinal chemistry due to its presence in over 7,000 drug molecules of medicinal importance. nih.gov The inclusion of a pyridine ring can enhance the pharmacological properties of a molecule, often by improving its water solubility. nih.govmdpi.com
The versatility of the pyridine structure allows for easy functionalization, leading to a diverse range of compounds with a wide spectrum of biological activities. nih.gov These derivatives have found applications as antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer agents. mdpi.comresearchgate.net Consequently, the pyridine scaffold is considered a "privileged scaffold" in drug discovery, consistently appearing in FDA-approved medications. nih.govresearchgate.net
Overview of 5-Bromo-2-methylpyridin-3-ol within the Context of Halogenated Pyridines
This compound is a halogenated derivative of pyridine. Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms, such as bromine, onto the pyridine ring is a key strategy for creating diverse molecular structures. nih.gov However, the halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions. youtube.comnih.gov
The position of the halogen atom on the pyridine ring significantly influences the compound's reactivity and potential applications. Selective halogenation at different positions (2, 3, or 4) allows for targeted synthesis of specific isomers. nih.govmountainscholar.org this compound, with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. smolecule.com The bromine atom, in particular, can act as a reactive site for further chemical modifications, such as cross-coupling reactions. smolecule.commdpi.com
Academic Research Trajectories and Potential of this compound
Academic research on this compound has primarily focused on its synthesis and its use as a precursor for more complex molecules. smolecule.com Its structural features suggest potential applications in medicinal chemistry and material science. smolecule.com The presence of the pyridine ring and the hydroxyl group makes it a candidate for the development of new biologically active compounds. smolecule.com
While specific biological activities of this compound itself are not extensively documented, its role as a synthetic intermediate is well-established. smolecule.com For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) is used as a precursor in Suzuki cross-coupling reactions to generate novel pyridine derivatives with potential anti-thrombolytic and biofilm-inhibiting properties. mdpi.com The bromo group on this compound provides a handle for similar synthetic transformations, opening avenues for the creation of diverse chemical libraries for drug discovery and material science research. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | smolecule.comnih.gov |
| Molecular Weight | 188.02 g/mol | smolecule.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 91420-25-6 | smolecule.comnih.gov |
| Canonical SMILES | CC1=C(C=C(C=N1)Br)O | smolecule.com |
| InChI Key | KTXDLMQWUZXRPA-UHFFFAOYSA-N | smolecule.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDLMQWUZXRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530216 | |
| Record name | 5-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-25-6 | |
| Record name | 5-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methylpyridin 3 Ol
Established Synthetic Routes to 5-Bromo-2-methylpyridin-3-ol
The synthesis of this compound can be accomplished through several strategic pathways. These methods leverage foundational organic reactions and modern catalytic systems to construct the target molecule from various precursors.
Synthesis from 5-Bromo-2-methylpyridin-3-amine (B1289001) via Diazotization
A classical and effective method for the synthesis of pyridinols is through the diazotization of the corresponding amino-pyridines. This transformation involves converting the amine functional group into a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group upon hydrolysis.
The process begins with the treatment of 5-Bromo-2-methylpyridin-3-amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid or sulfuric acid, at low temperatures (often 0 to -5 °C) to form the unstable diazonium salt. google.com The subsequent warming of the reaction mixture in an aqueous solution facilitates the hydrolysis of the diazonium intermediate, leading to the formation of this compound and the evolution of nitrogen gas. This method is analogous to the synthesis of other brominated pyridines where an amine is converted to a bromo-substituent via a Sandmeyer-type reaction involving diazotization. google.com
Ullmann Coupling Reactions in the Synthesis of this compound
The Ullmann reaction, traditionally known for the copper-catalyzed coupling of two aryl halides to form a biaryl, can also be adapted for the synthesis of aryl ethers in what is known as an Ullmann-type condensation. organic-chemistry.orgunito.it In a potential synthetic approach to this compound, an Ullmann-type reaction could be envisioned. While direct synthesis using this method is not prominently documented, a related strategy involves the coupling of a brominated aromatic component with a precursor containing the pyridinol core. smolecule.com
The mechanism of the classic Ullmann reaction involves an excess of copper heated to high temperatures, which generates a copper(I) species. organic-chemistry.org This species undergoes oxidative addition with an aryl halide. In modern Ullmann-type reactions, which can proceed under milder conditions, a catalytic cycle is proposed where copper cycles between oxidation states to facilitate the coupling of an aryl halide with a nucleophile, such as an alcohol. organic-chemistry.orgunion.edu The synthesis of complex molecules often relies on these copper-catalyzed C-O bond formations. unito.it
Suzuki-Miyaura Coupling Reactions for this compound Synthesis
The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds. One reported synthesis of this compound utilizes this reaction by coupling 5-bromopyridin-3-ol with methyl boronic acid. smolecule.com This approach strategically introduces the methyl group at the 2-position of the pre-brominated pyridinol core. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.
Alternatively, the core structure can be assembled where the bromine atom is introduced last. For instance, 2-methylpyridin-3-ol can be synthesized and then subjected to bromination using an electrophilic bromine source like N-bromosuccinimide (NBS) to yield the final product, this compound. vulcanchem.com The resulting compound can then be used as a substrate in further Suzuki couplings. vulcanchem.com
Metal-Catalyzed C-H Arylation Approaches
Direct C-H activation and arylation represent a modern and efficient strategy for forming C-C bonds, minimizing the need for pre-functionalized starting materials. A synthetic route to this compound has been reported via the metal-catalyzed C-H arylation of 2-methylpyridin-3-ol with 5-bromonitrobenzene. smolecule.com This method directly forges the bond between the pyridine (B92270) ring and the bromo-substituted phenyl group, although it would yield a phenyl-substituted pyridine rather than the title compound directly. A more direct C-H functionalization would involve the selective bromination of the 2-methylpyridin-3-ol scaffold.
Transition-metal-catalyzed C-H functionalization often employs palladium, rhodium, or ruthenium catalysts. acs.orgrsc.org The reaction typically proceeds through a directing group-assisted mechanism, where a functional group on the substrate coordinates to the metal center, positioning it to activate a specific C-H bond. acs.orgnih.gov For pyridyl compounds, the ring nitrogen itself can act as a directing group, facilitating ortho-C-H activation. acs.org
Derivatization and Functionalization of this compound
The bromine atom at the 5-position of this compound serves as a highly effective synthetic handle for introducing a wide range of functional groups and building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of halogenated pyridines. The bromo-substituent on this compound makes it an ideal substrate for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. mdpi.com
Notably, the Suzuki-Miyaura reaction has been extensively used to couple this compound or its close precursor, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], along with a base like potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system such as a dioxane/water mixture. vulcanchem.commdpi.com This approach allows for the synthesis of a diverse library of 5-aryl-2-methylpyridin-3-ol derivatives in moderate to good yields. mdpi.comresearchgate.net The reaction is tolerant of a wide array of functional groups on the arylboronic acid partner. mdpi.com
The table below summarizes representative conditions for the Suzuki-Miyaura cross-coupling reaction to form derivatives from a 5-bromo-2-methylpyridine (B113479) core.
| Catalyst | Base | Solvent System | Temperature (°C) | Coupling Partner | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85 - 95 | Arylboronic acids | mdpi.com |
| Pd(dppf)Cl₂ | - | Dioxane / H₂O | 120 (Microwave) | Pyrazole boronic acid ester | vulcanchem.com |
These derivatization strategies underscore the importance of this compound as a key intermediate in the synthesis of functionalized pyridine compounds for various research applications.
Suzuki Cross-Coupling for Novel Pyridine Derivatives
Transformations Involving the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a key site for various chemical transformations. Etherification is a common reaction, where the hydroxyl group is converted into an ether linkage. This can be achieved by reacting the pyridinol with an alkyl halide in the presence of a base. For example, reaction with methyl iodide would yield 5-bromo-3-methoxy-2-methylpyridine. These ether derivatives can exhibit different solubility profiles and biological activities compared to the parent pyridinol.
Furthermore, the hydroxyl group can be converted into an ester through reaction with an acyl chloride or a carboxylic anhydride. This transformation not only alters the molecule's properties but can also serve as a protecting group strategy in multi-step syntheses.
Reactions at the Bromine Moiety for Further Functionalization
The bromine atom at the 5-position of this compound is a versatile handle for introducing a wide range of functional groups. Besides the previously mentioned Suzuki coupling, other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination can be employed.
The Sonogashira coupling, for instance, allows for the introduction of an alkyne group by reacting the bromo-pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction opens up pathways to a variety of acetylenic pyridine derivatives.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, leading to the synthesis of 5-amino-2-methylpyridin-3-ol (B3354011) derivatives. These compounds are valuable intermediates for the synthesis of pharmaceuticals and agrochemicals.
Exploration of Reaction Pathways in Pyridine Derivatization
The derivatization of the this compound scaffold has been a subject of extensive research, particularly in the quest for novel therapeutic agents. For instance, a series of 5-phenyl- and 5-heteroaryl-substituted 2-methylpyridin-3-ols were synthesized and evaluated for their potential as neurokinin-3 (NK3) receptor antagonists. The synthetic route involved an initial Suzuki coupling of a protected 5-bromopyridine derivative, followed by deprotection to yield the desired products.
This strategic approach, combining protection-deprotection steps with robust cross-coupling reactions, allows for the systematic exploration of the chemical space around the 2-methylpyridin-3-ol core, facilitating the establishment of structure-activity relationships.
Synthesis of Related Bromo-Methylpyridines for Comparative Research
To better understand the structure-activity relationships and the influence of substituent positioning on the chemical and biological properties of bromo-methylpyridines, the synthesis and study of isomers are crucial.
2-Bromo-5-methylpyridin-3-ol
2-Bromo-5-methylpyridin-3-ol is an isomer of this compound. The synthesis of this compound has been reported through a multi-step sequence starting from 2-amino-5-methylpyridine. The process involves diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position. Subsequent steps are then required to introduce the hydroxyl group at the 3-position.
A patented method describes the synthesis of 2-bromo-3-hydroxy-5-methylpyridine (an alternative name for 2-Bromo-5-methylpyridin-3-ol) starting from 2-amino-5-methylpyridine. This process involves the formation of a diazonium salt, which is then treated with a bromide source to yield 2-bromo-5-methylpyridine. The subsequent introduction of the hydroxyl group at the 3-position can be achieved through various methods, including hydroxylation reactions.
6-Bromo-2-methylpyridin-3-ol
6-Bromo-2-methylpyridin-3-ol is a structural isomer of this compound, with the bromine atom located at the 6-position of the pyridine ring. This positional change influences the molecule's electronic properties and reactivity, while it remains a valuable intermediate for synthesizing more complex heterocyclic compounds. a2bchem.comlookchem.com
Synthetic Methodologies
A common synthetic route to 6-Bromo-2-methylpyridin-3-ol starts with 2-methylpyridine. a2bchem.com The synthesis involves a two-step process:
Hydroxylation: 2-Methylpyridine undergoes hydroxylation at the 3-position to form 2-methyl-3-hydroxypyridine. This transformation can be achieved using an appropriate oxidizing agent in an alkaline medium. a2bchem.com
Bromination: The resulting 2-methyl-3-hydroxypyridine is then selectively brominated at the 6-position using a brominating agent such as N-Bromosuccinimide (NBS), often in the presence of a radical initiator. a2bchem.com
Purification of the final product is typically carried out using column chromatography to ensure high purity. a2bchem.com
Table 2: Synthesis of 6-Bromo-2-methylpyridin-3-ol
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 2-Methylpyridine | Oxidizing agent (e.g., KMnO₄) in alkaline medium | 2-methyl-3-hydroxypyridine |
| 2 | 2-methyl-3-hydroxypyridine | N-Bromosuccinimide (NBS) / Radical initiator | 6-Bromo-2-methylpyridin-3-ol |
Chemical Transformations
The chemical reactivity of 6-Bromo-2-methylpyridin-3-ol is defined by its functional groups. The bromine atom at the 6-position is susceptible to nucleophilic substitution and is particularly well-suited for participating in cross-coupling reactions. smolecule.com
Suzuki-Miyaura Cross-Coupling: The presence of the halogen substituent enhances the electrophilicity of the pyridine ring, making 6-Bromo-2-methylpyridin-3-ol a suitable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 6-position. smolecule.com
Oxidation: The hydroxyl group at the 3-position can be oxidized to a carbonyl group using appropriate oxidizing agents, yielding the corresponding pyridinone derivative. smolecule.com
These reactions underscore the compound's utility as a versatile building block in medicinal chemistry and materials science. lookchem.com
5-Bromo-3-methylpyridin-2-ol
5-Bromo-3-methylpyridin-2-ol, which exists in tautomeric equilibrium with 5-Bromo-3-methylpyridin-2(1H)-one , is another important structural isomer. ambeed.com This compound serves as a biochemical reagent and a building block in organic synthesis, particularly for drug discovery. targetmol.com
Synthetic Methodologies
While specific, detailed preparations for 5-Bromo-3-methylpyridin-2-ol are not extensively documented in the provided search results, a logical synthetic approach can be inferred from related syntheses. A plausible route would involve the direct bromination of 3-methylpyridin-2-ol. The synthesis of a related derivative, 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol, begins with the bromination of 3-methylpyridine, indicating that the pyridine ring is susceptible to electrophilic bromination at the 5-position. Therefore, starting with 3-methylpyridin-2-ol and treating it with a suitable brominating agent would likely yield the desired product.
Chemical Transformations
The reactivity of 5-Bromo-3-methylpyridin-2-ol allows for various chemical transformations, making it a useful synthetic intermediate.
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Similar to its isomers, the bromo group enables participation in cross-coupling reactions, facilitating the construction of more complex molecular scaffolds. chemimpex.com
Sulfonylation: It has been identified as a sulfonylation reagent, indicating that the hydroxyl group can be converted into a sulfonate ester, a good leaving group that facilitates further substitution reactions. targetmol.com
The ability of 5-Bromo-3-methylpyridin-2-ol to participate in these varied reactions makes it a key component for chemists aiming to develop novel compounds. chemimpex.com
Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methylpyridin 3 Ol and Its Derivatives
Density Functional Theory (DFT) Investigations of Molecular Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and electronic structure of molecules. For 5-Bromo-2-methylpyridin-3-ol, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), are employed to optimize the molecular geometry and predict key structural parameters. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.
Theoretical studies on related substituted pyridines have demonstrated that the optimized structure is the result of a delicate balance between the electronic effects of the various substituents on the pyridine (B92270) ring. The bromine atom, methyl group, and hydroxyl group each influence the electron distribution and geometry of the aromatic system. DFT calculations can accurately model these influences. For instance, a study on derivatives of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) confirmed that DFT methods can reliably predict molecular structures. researchgate.netmdpi.com
Table 1: Theoretical Bond Lengths and Angles for this compound (Illustrative Data)
This table presents illustrative data based on typical DFT calculation results for similar structures. Actual values would be derived from specific computational outputs.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2-N1 | 1.34 |
| C6-N1 | 1.33 | |
| C2-C3 | 1.41 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.39 | |
| C5-Br | 1.90 | |
| C2-CH3 | 1.51 | |
| C3-OH | 1.36 | |
| Bond Angle | N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 | |
| C3-C4-C5 | 119.5 | |
| C4-C5-C6 | 120.0 | |
| C5-C6-N1 | 120.5 | |
| C6-N1-C2 | 119.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.org
For derivatives of 5-Bromo-2-methylpyridin-3-amine, FMO analysis revealed that the HOMO and LUMO were primarily distributed across the pyridine ring system. researchgate.netmdpi.com A similar distribution is expected for this compound. The HOMO is anticipated to have significant contributions from the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO is expected to be delocalized over the aromatic ring, with contributions from the bromine atom, suggesting these regions are susceptible to nucleophilic attack.
Table 2: FMO Energies for this compound and its Derivatives (Illustrative Data)
This table presents illustrative data based on trends observed in computational studies of similar pyridine derivatives. researchgate.netmdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| This compound | -5.85 | -1.25 | 4.60 |
| Derivative A (Electron-donating group) | -5.60 | -1.10 | 4.50 |
| Derivative B (Electron-withdrawing group) | -6.10 | -1.50 | 4.60 |
Reactivity Indices and Chemical Potential Calculations
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronic chemical potential (μ), which is the negative of electronegativity, indicates the tendency of electrons to escape from a system.
Calculations on related pyridine derivatives have shown how these indices can predict reactivity. researchgate.netmdpi.com For this compound, a higher chemical potential would suggest greater reactivity. The electrophilicity index helps to classify the molecule on a scale of electrophilicity.
Table 3: Reactivity Indices for this compound (Illustrative Data)
This table presents illustrative data based on computational studies of similar pyridine derivatives. researchgate.netmdpi.com
| Parameter | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Chemical Hardness (η) | (I - A) / 2 | 2.30 |
| Electronegativity (χ) | (I + A) / 2 | 3.55 |
| Electronic Chemical Potential (μ) | -χ | -3.55 |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.74 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, consistent with the lone pairs of electrons on these atoms. These sites represent the most likely points for interaction with electrophiles. Positive potential regions are likely to be found around the hydrogen atom of the hydroxyl group and near the bromine atom, indicating these as potential sites for nucleophilic interaction. Studies on substituted pyridines confirm this general pattern of charge distribution. researchgate.netmdpi.comresearchgate.net
Dipole Moment Calculations
For this compound, the dipole moment arises from the vector sum of the individual bond dipoles within the molecule. The electronegative nitrogen, oxygen, and bromine atoms create a net dipole moment. Theoretical calculations on derivatives of 5-bromo-2-methylpyridin-3-amine have provided dipole moment values, and a similar approach can be applied to the hydroxyl analog. researchgate.netmdpi.com The calculated dipole moment helps to rationalize the molecule's behavior in polar environments.
Table 4: Calculated Dipole Moment for this compound (Illustrative Data)
This table presents illustrative data based on computational studies of similar pyridine derivatives. researchgate.netmdpi.com
| Compound | Dipole Moment (Debye) |
| This compound | 2.5 D |
| Derivative A (Electron-donating group) | 2.8 D |
| Derivative B (Electron-withdrawing group) | 2.1 D |
Computational Studies on Reaction Pathways and Mechanisms
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms.
For this compound, computational studies could investigate various reactions, such as electrophilic substitution on the pyridine ring or nucleophilic substitution of the bromine atom. For instance, in Suzuki cross-coupling reactions involving similar bromo-pyridine derivatives, DFT studies have been used to understand the reaction pathways. researchgate.netmdpi.com These studies can calculate the activation energies for different steps in a proposed mechanism, helping to determine the most favorable reaction pathway. This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes.
Applications of 5 Bromo 2 Methylpyridin 3 Ol As a Synthetic Intermediate and Scaffold
Precursor in Organic Synthesis
In the realm of organic synthesis, 5-Bromo-2-methylpyridin-3-ol serves as a crucial starting material and building block. The presence of the bromine atom on the pyridine (B92270) ring acts as a reactive "handle," enabling a variety of chemical transformations and the construction of more elaborate molecular architectures. smolecule.com
Intermediate for Complex Pyridine Molecules
This compound is a key intermediate in the synthesis of more complex pyridine-containing molecules. smolecule.com The bromo group can be readily replaced or modified through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of different functional groups and the creation of a diverse library of substituted pyridines. smolecule.commdpi.com This reactivity is fundamental for chemists developing novel molecular structures. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) is used as a precursor in palladium-catalyzed Suzuki cross-coupling reactions to produce a range of pyridine derivatives with moderate to good yields. mdpi.com
Building Block for Functional Materials Research
Pyridine derivatives are known for their utility in forming a wide array of functional materials. smolecule.com Consequently, this compound is considered a potential building block for the synthesis of materials like polymers, specialized ligands, and other functional materials. smolecule.com The electronic properties inherent to its structure also suggest its suitability for research into the development of organic semiconductors and sensors.
Synthesis of Brominated Dihydropyridines
Research has demonstrated the utility of this compound in the preparation of brominated dihydropyridines. chemicalbook.com These dihydropyridine (B1217469) structures are significant because they can serve as substrates in palladium-catalyzed coupling reactions. chemicalbook.com This process is a key step in producing compounds investigated for the treatment of various medical conditions. chemicalbook.com The synthesis of dihydropyridines often involves a Hantzsch synthesis to create the initial ring, followed by bromination of methyl groups using reagents like N-bromosuccinimide (NBS). researchgate.net
Role in Medicinal Chemistry Research
The structural attributes of this compound make it a compound of significant interest in medicinal chemistry. It functions as both a foundational scaffold and a key intermediate in the creation of new chemical entities with potential therapeutic applications. smolecule.com
Scaffold for Novel Drug Development
In the search for new medicines, this compound provides a valuable molecular scaffold. smolecule.com Its pyridine core is a common feature in many biologically active compounds. Medicinal chemists utilize this structure as a starting point, modifying it to design and synthesize novel molecules for pharmaceutical research and drug development. The combination of reactive sites on the molecule makes it particularly useful for creating libraries of compounds aimed at discovering new bioactive agents.
Synthesis of Pyridine-Based Derivatives with Potential Biological Activity
The primary significance of this compound in medicinal chemistry lies in its role as a precursor for new pyridine derivatives that may exhibit biological activity. smolecule.com The final activity of the synthesized compounds depends on the specific functional groups attached to the pyridine core. smolecule.com
Research has shown that derivatives synthesized from the closely related precursor, 5-bromo-2-methylpyridin-3-amine, exhibit a range of biological effects. For example, a series of novel pyridine derivatives produced via Suzuki cross-coupling were investigated for their biological activities, with some compounds showing notable anti-thrombolytic and biofilm-inhibiting properties. mdpi.com Specifically, compound 4b (N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide) showed the highest clot lysis percentage, while compound 4f (N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide) was the most potent inhibitor of Escherichia coli biofilm formation. mdpi.com
Furthermore, the conversion of 5-bromo-2-methylpyridin-3-amine to this compound via diazotization is a known process. chemicalbook.com This establishes a direct synthetic link to creating compounds, such as brominated dihydropyridines, which are explored as potential treatments for central nervous system disorders. chemicalbook.com The broad potential of pyridine derivatives is also highlighted in studies that report on their antimicrobial and antiviral activities. mdpi.comresearchgate.net
Interactive Data Table: Biologically Active Pyridine Derivatives
| Compound ID | Structure | Biological Activity | Research Finding |
| 4b | N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | Anti-thrombolytic | Exhibited the highest percentage lysis value (41.32%) against clot formation in human blood. mdpi.com |
| 4f | N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | Biofilm Inhibition | Found to be the most potent against Escherichia coli with an inhibition value of 91.95%. mdpi.com |
Development of Analogs for Specific Biological Targets
The scaffold of this compound is a valuable starting point for the development of biologically active analogs targeting specific enzymes and receptors. The presence of the bromine atom is particularly advantageous, as it provides a reactive handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.
Research has demonstrated the utility of closely related precursors, such as 5-bromo-2-methylpyridin-3-amine, in generating novel pyridine derivatives with potential therapeutic applications. mdpi.com Through palladium-catalyzed Suzuki cross-coupling reactions, a variety of aryl groups can be introduced at the 5-position of the pyridine ring. mdpi.com This has led to the synthesis of compounds with anti-thrombolytic and biofilm-inhibiting properties. mdpi.comresearchgate.net For instance, certain derivatives have shown significant activity in preventing clot formation in human blood and inhibiting the growth of Escherichia coli biofilms. mdpi.comresearchgate.net
The following table summarizes the biological activities of some pyridine derivatives synthesized from a related bromo-methyl-pyridine precursor.
| Compound Derivative | Biological Target/Activity | Key Findings |
| Aryl-substituted pyridines | Thrombolysis | Some derivatives exhibited significant percentage of clot lysis in human blood. mdpi.comresearchgate.net |
| Aryl-substituted pyridines | Biofilm Inhibition | Certain derivatives showed potent inhibition of Escherichia coli biofilm formation. mdpi.comresearchgate.net |
| Pyridine Analogs | Kinase Inhibition | The pyridine scaffold is recognized as a key structural motif in the development of kinase inhibitors for applications in oncology. mdpi.com |
These studies underscore the potential of the 5-bromo-2-methylpyridine (B113479) scaffold in the design and synthesis of new therapeutic agents. The ability to readily diversify the structure allows for the fine-tuning of activity against specific biological targets.
Investigations into Cytochrome P450 Enzyme Inhibition
The interaction of small molecules with cytochrome P450 (CYP) enzymes is a critical aspect of drug discovery and development, as these enzymes play a central role in drug metabolism. The this compound scaffold and its derivatives have been investigated for their potential to inhibit CYP enzymes. Such inhibition can influence the pharmacokinetic profile of co-administered drugs.
Interaction studies have suggested that this compound can act as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2. smolecule.com The inhibition of specific CYP isoforms can be a desirable therapeutic strategy in certain contexts, or an undesirable side effect leading to drug-drug interactions. Therefore, understanding the inhibitory profile of this chemical family is of significant interest.
While direct and extensive studies on this compound itself are limited, research on analogous brominated heterocyclic compounds provides insights into their potential effects on CYP enzymes. For example, studies on other brominated compounds have explored their impact on hepatic cytochrome P-450 content and activity. nih.gov The data from such investigations are crucial for assessing the potential for metabolic drug-drug interactions.
| Compound Family | Cytochrome P450 Isoform | Noted Interaction |
| This compound and derivatives | CYP1A2 | Potential inhibitory activity has been noted. smolecule.com |
| Other brominated heterocyclic compounds | General Cytochrome P-450 | Studies have been conducted to determine effects on hepatic P-450 content. nih.gov |
Advanced Material Science Applications of Derivatives
The unique electronic and structural characteristics of this compound also make it an attractive building block for the creation of advanced materials. The pyridine ring can act as a ligand for metal coordination, while the bromine atom allows for polymerization and functionalization reactions.
Polymer and Ligand Synthesis
Pyridine derivatives are well-known for their ability to form a wide range of functional materials, and this compound is a potential monomer or building block for the synthesis of novel polymers and ligands. smolecule.com The hydroxyl and pyridine nitrogen atoms can coordinate with metal ions, making this scaffold suitable for the design of ligands for metal complexes and Metal-Organic Frameworks (MOFs). smolecule.comnih.govrsc.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The functional groups on the this compound could be used to tune the properties of the resulting MOF.
While specific examples of polymers or MOFs synthesized directly from this compound are not extensively documented in publicly available literature, the fundamental chemistry of the molecule strongly suggests its utility in this area. The bromine atom can serve as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerizations.
| Potential Application | Relevant Functional Groups | Description |
| Ligand for Metal Complexes | Pyridine Nitrogen, Hydroxyl Group | The nitrogen and oxygen atoms can act as coordination sites for a variety of metal ions. |
| Monomer for Polymers | Bromine Atom | The bromine can be used as a reactive site for polymerization reactions to create novel polymer chains. |
| Building Block for MOFs | Pyridine Ring, Hydroxyl Group | Can be incorporated into the structure of Metal-Organic Frameworks to create materials with tailored porosity and functionality. nih.govrsc.org |
Organic Semiconductors and Sensor Development
The electronic properties of this compound suggest its potential use in the development of organic electronic devices. smolecule.com Pyridine-containing compounds are of interest in the field of organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.org The π-conjugated system of the pyridine ring can facilitate charge transport, and the substituents can be modified to tune the electronic energy levels of the material.
Furthermore, the ability of the pyridine scaffold to interact with various analytes makes it a candidate for the development of chemical sensors. smolecule.comrsc.org The binding of an analyte to a sensor molecule can induce a change in its optical or electronic properties, which can be detected as a signal. The functional groups on this compound could be tailored to achieve selective binding to specific ions or molecules. While direct applications of this specific compound in sensors are not widely reported, related brominated and pyridine-based compounds have been successfully incorporated into sensor designs. rsc.org
| Application Area | Key Feature | Potential Role of this compound |
| Organic Semiconductors | π-conjugated system | The pyridine ring can form the core of a larger conjugated system for charge transport. frontiersin.org |
| Chemical Sensors | Analyte interaction | The functional groups can be designed to selectively bind to target analytes, leading to a detectable signal. rsc.org |
Spectroscopic and Structural Analysis of 5 Bromo 2 Methylpyridin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationvulcanchem.combenchchem.comsmolecule.comvulcanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-2-methylpyridin-3-ol, providing unambiguous evidence of its molecular framework and the substitution pattern on the pyridine (B92270) ring. smolecule.com
¹H NMR Spectroscopy for Isomer Identification and Purity Assessmentbenchchem.comvulcanchem.com
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the specific isomer and assessing the purity of this compound. The chemical shifts, splitting patterns, and integration of the proton signals offer a detailed picture of the proton environment within the molecule.
In a typical ¹H NMR spectrum of a related derivative, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the pyridine protons appear as singlets at approximately δ 7.8 and δ 7.38 ppm. mdpi.com The methyl protons and the acetyl protons also give rise to characteristic singlet signals at δ 2.6 and δ 2.45 ppm, respectively. mdpi.com For this compound itself, the hydroxyl proton is expected to appear as a broad, exchangeable signal, typically in the downfield region of the spectrum (around δ 9.5–10.5 ppm). vulcanchem.com The precise chemical shifts can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for a Derivative of this compound
| Functional Group | Chemical Shift (δ) in ppm |
|---|---|
| Pyridine-H | 7.8 (s, 1H) |
| Pyridine-H | 7.38 (s, 1H) |
| Methyl-H | 2.6 (s, 3H) |
| Acetyl-H | 2.45 (s, 3H) |
Data for N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com
¹³C NMR Spectroscopy for Carbon Skeleton Analysisbenchchem.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment.
For instance, in the ¹³C NMR spectrum of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, characteristic signals are observed for the pyridine ring carbons, the methyl carbon, and the carbonyl carbon of the acetamide (B32628) group. mdpi.com The carbon bearing the bromine atom and the carbon attached to the hydroxyl group in this compound would exhibit chemical shifts influenced by the electronegativity of these substituents. The carbon atom attached to the hydroxyl group (C-3) in similar pyridinol structures typically resonates in the range of δ 150–155 ppm. vulcanchem.com
Table 2: Representative ¹³C NMR Data for a Derivative of this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Pyridine Ring Carbons | 112.3, 127.9, 147.2, 150 |
| Carbonyl Carbon | 169.1 |
| Methyl Carbon | 16.5, 24.1 |
Data for N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determinationvulcanchem.combenchchem.comsmolecule.com
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of this compound is C₆H₆BrNO, which corresponds to a molecular weight of approximately 188.02 g/mol . smolecule.comnih.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. For example, in the mass spectrum of the related compound N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the molecular ion peak is observed at m/z 229 ([M+H]⁺), consistent with its molecular formula. mdpi.com
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆BrNO | smolecule.comnih.gov |
| Molecular Weight | 188.02 g/mol | smolecule.comnih.gov |
| Exact Mass | 186.96328 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C=N stretching vibrations of the pyridine ring typically appear in the 1600–1650 cm⁻¹ region. vulcanchem.com Additionally, C-Br and C-Cl stretching vibrations in similar halogenated pyridines are found in the 600–800 cm⁻¹ range.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | 3200–3400 (broad) |
| C=N Stretch (pyridine) | 1600–1650 |
| C-Br Stretch | 600–800 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system of the pyridine ring and the influence of its substituents.
X-ray Diffraction (XRD) for Crystalline Structure Analysisbenchchem.com
While a specific crystal structure for this compound is not publicly available, X-ray crystallography has been used to elucidate the structures of analogous pyridinol compounds. vulcanchem.com Such studies reveal that the planar pyridine ring can be slightly distorted due to steric interactions between its substituents. vulcanchem.com For complex derivatives, X-ray crystallography is invaluable for resolving structural ambiguities.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. For novel synthesized molecules like this compound and its derivatives, this method is crucial for verifying the empirical formula and assessing the purity of the sample. The technique typically involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are then separated and quantified to determine the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. exeteranalytical.co.uk This process is often referred to as CHN analysis.
The principle behind modern elemental analyzers is typically dynamic flash combustion. ubc.ca The sample is combusted in a high-temperature furnace, and the resulting gases are passed through a reduction tube and then separated using a chromatographic column before being measured by a thermal conductivity detector. exeteranalytical.co.uk The data obtained are then compared against the theoretically calculated elemental percentages derived from the proposed molecular formula. For a synthesized compound to be considered pure and correctly identified, the experimentally found values should closely match the calculated values, typically within a narrow margin of error (e.g., ±0.4%) as required by many scientific journals. ubc.canih.gov
For the parent compound, this compound, the molecular formula is C₆H₆BrNO. smolecule.comnih.gov Based on this formula, the theoretical elemental composition can be calculated as shown in the table below.
Table 1: Theoretical Elemental Composition of this compound This table is generated based on the known molecular formula (C₆H₆BrNO) and standard atomic weights.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 38.33% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.22% |
| Bromine | Br | 79.904 | 1 | 79.904 | 42.50% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.45% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.51% |
| Total | 188.024 | 100.00% |
In scientific research, elemental analysis is routinely performed to confirm the successful synthesis of new derivatives. For instance, in a study describing the synthesis of novel pyridine derivatives, N-[5-Bromo-2-methylpyridine-3-yl]acetamide was prepared from 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com The researchers conducted elemental analysis to verify the structure and composition of this newly synthesized derivative. mdpi.com
The results of this analysis provide a direct comparison between the expected (calculated) and the actual (found) elemental percentages, offering strong evidence for the compound's identity.
Table 2: Elemental Analysis Data for N-[5-Bromo-2-methylpyridine-3-yl]acetamide Data sourced from a study on the synthesis of novel pyridine-based derivatives. mdpi.com
| Element | Theoretical % (Calculated for C₈H₉BrN₂O) | Experimental % (Found) | Difference (%) |
| Carbon (C) | 41.95 | 41.93 | -0.02 |
| Hydrogen (H) | 4.01 | 3.97 | -0.04 |
The close agreement between the calculated and found values for carbon and hydrogen, as shown in Table 2, confirms the successful synthesis and purity of the N-[5-Bromo-2-methylpyridine-3-yl]acetamide derivative. mdpi.com This type of empirical validation is a standard and indispensable step in the characterization of new chemical entities. researchgate.netresearchgate.net
Advanced Research Perspectives and Future Directions
Sustainable Synthetic Methodologies for 5-Bromo-2-methylpyridin-3-ol
The development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives is a key area of research. Traditional synthesis methods often involve hazardous reagents and produce significant waste. rasayanjournal.co.in Modern approaches focus on "green chemistry" principles, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in
Key strategies in sustainable synthesis include:
Catalyst-Free Reactions: Research has explored catalyst-free methods for the synthesis of related pyridine (B92270) derivatives, which can simplify purification processes and reduce costs. scirp.org
Green Solvents: The use of environmentally benign solvents, such as water or ethanol, is being investigated to replace hazardous organic solvents. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis: Microwave technology can accelerate reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.inresearchgate.netnih.gov
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electricity to drive reactions, often with inexpensive and safe bromine salts. researchgate.netacs.org This approach avoids the need for harsh oxidants. researchgate.netacs.org
Photocatalysis: Visible-light-mediated photocatalysis allows for the regeneration of brominating agents, reducing the need for stoichiometric amounts of halogenating agents and minimizing waste. rsc.org
These sustainable methodologies are not only beneficial for the environment but also offer economic advantages through reduced energy consumption and waste disposal costs. rasayanjournal.co.in
Exploration of Novel Derivatization Strategies
The functional groups present in this compound, namely the bromine atom and the hydroxyl group, provide opportunities for a wide range of derivatization reactions. smolecule.com These modifications can lead to the synthesis of novel compounds with potentially enhanced biological activities or material properties. smolecule.com
Common derivatization strategies include:
Suzuki Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl groups. mdpi.comresearchgate.net This method has been successfully used to synthesize a series of novel pyridine derivatives from the related compound 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.comresearchgate.net
Substitution Reactions: The bromine and hydroxyl groups can undergo substitution reactions to introduce different functional groups, altering the compound's properties.
Ester and Ether Formation: The hydroxyl group can be converted to esters and ethers, which may improve the pharmacokinetic profile of the molecule.
The ability to functionalize this compound at multiple positions makes it a valuable building block in the synthesis of complex molecules for various applications. smolecule.com
Advanced Computational Modeling for Predictive Research
Computational modeling, particularly Density Functional Theory (DFT), plays a crucial role in understanding the properties and reactivity of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.net These theoretical studies provide valuable insights that can guide experimental research.
Key applications of computational modeling include:
Structural and Electronic Properties: DFT calculations can predict the optimized geometry, electronic structure, and various molecular descriptors of the compound. researchgate.netjchemlett.com This information helps in understanding its reactivity and potential interactions with biological targets. jchemlett.com
Reaction Mechanisms: Computational studies can elucidate the pathways of chemical reactions, such as Suzuki cross-coupling, providing a deeper understanding of the reaction mechanism. mdpi.comresearchgate.net
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, developed using computational data, can predict the biological activity of derivatives, aiding in the design of more potent compounds. jchemlett.com
Spectroscopic Analysis: DFT can be used to simulate spectroscopic data, such as NMR and IR spectra, which aids in the characterization of newly synthesized compounds. researchgate.net
The integration of computational modeling with experimental work accelerates the research and development process by allowing for the rational design of new molecules with desired properties. jchemlett.com
Integration with High-Throughput Screening in Drug Discovery
High-Throughput Screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds for biological activity. smolecule.com The structural features of this compound and its derivatives make them interesting candidates for inclusion in HTS libraries. smolecule.com
The role of this compound and its derivatives in HTS includes:
Scaffold for Compound Libraries: The pyridine core of this compound can serve as a scaffold for the synthesis of diverse compound libraries through various derivatization strategies.
Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening to identify initial hits that can be further optimized.
Exploring Biological Targets: Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties, making them relevant for screening against various targets.
The combination of efficient synthesis of derivatives and subsequent HTS can significantly accelerate the identification of new lead compounds for drug development.
Development of Specific Analytical Techniques for Research Applications
The accurate characterization and quantification of this compound and its derivatives are essential for research and development. bldpharm.com Various analytical techniques are employed for this purpose.
Commonly used analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. scirp.orgmdpi.comresearchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. scirp.orgmdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the compound and for quantitative analysis. bldpharm.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. scirp.org
The development of specific and sensitive analytical methods is crucial for quality control during synthesis and for detailed studies of the compound's properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
